
Application of Trehalose C12 in Stabilizing
Membrane Proteins: Application Notes and

Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trehalose C12

Cat. No.: B15136843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Membrane proteins are critical targets for drug discovery and biomedical research, yet their

inherent instability outside the native lipid bilayer poses significant challenges for structural and

functional studies. Trehalose C12, a dodecyl trehaloside, is a non-ionic detergent that has

emerged as a promising tool for the solubilization and stabilization of membrane proteins. Its

unique structure, combining a hydrophilic trehalose headgroup with a C12 lipophilic tail, offers a

gentle yet effective means of extracting proteins from the membrane while preserving their

native conformation and activity.

The disaccharide trehalose is a well-known bioprotectant, utilized by various organisms to

survive extreme environmental stress. It is thought to stabilize biological structures by

mechanisms such as the water replacement hypothesis, vitrification, and preferential hydration.

[1][2] When incorporated into a detergent molecule, the trehalose headgroup is hypothesized to

provide a highly hydrated and stabilizing microenvironment around the solubilized membrane

protein.[3]

These application notes provide detailed protocols and comparative data to guide researchers

in utilizing Trehalose C12 for the successful stabilization of membrane proteins, including G-

protein coupled receptors (GPCRs) and transporter proteins.
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Physicochemical Properties of Trehalose C12 and
Related Detergents
A clear understanding of the physicochemical properties of detergents is crucial for optimizing

experimental conditions. The critical micelle concentration (CMC) is a key parameter,

representing the concentration at which detergent monomers begin to form micelles.

Solubilization of membrane proteins typically requires detergent concentrations significantly

above the CMC.

Detergent
Chemical
Name

Molecular
Weight (
g/mol )

CMC (mM)
Micelle Size
(kDa)

Reference

Trehalose

C12

α-D-

Glucopyranos

yl-α-D-

glucopyranosi

de, 6-

dodecanoate

524.6 0.15
Not explicitly

found
[3]

DDM

n-Dodecyl-β-

D-

maltopyranos

ide

510.6 0.17 ~50 [3]

LMNG

Lauryl

Maltose

Neopentyl

Glycol

1005.2 ~0.01
Not explicitly

found

Experimental Protocols
Membrane Protein Extraction and Solubilization
This protocol provides a general framework for the extraction and solubilization of membrane

proteins from cellular membranes using Trehalose C12. Optimization of detergent

concentration, temperature, and incubation time is recommended for each specific target

protein.
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Materials:

Cell paste or tissue expressing the target membrane protein

Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

Solubilization Buffer: Lysis Buffer containing Trehalose C12

Dounce homogenizer or sonicator

Ultracentrifuge

Protocol:

Membrane Preparation:

Resuspend cell paste in ice-cold Lysis Buffer.

Lyse cells using a Dounce homogenizer or sonicator on ice.

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour

at 4°C to pellet the cell membranes.

Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis

Buffer.

Solubilization:

Determine the total protein concentration of the membrane suspension.

Add a stock solution of Trehalose C12 to the membrane suspension to a final

concentration of 0.5% to 1.0% (w/v).

Incubate the mixture for 1-3 hours at 4°C with gentle agitation.

Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any

unsolubilized material.
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Carefully collect the supernatant containing the solubilized membrane protein-Trehalose
C12 complexes.

Workflow for Membrane Protein Solubilization
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Caption: Workflow for membrane protein extraction and solubilization using Trehalose C12.

Purification of Membrane Proteins in Trehalose C12
This protocol describes the purification of a His-tagged membrane protein using immobilized

metal affinity chromatography (IMAC) in the presence of Trehalose C12.

Materials:

Solubilized membrane protein in Trehalose C12

IMAC resin (e.g., Ni-NTA)

Wash Buffer: Lysis Buffer containing 20 mM imidazole and Trehalose C12 at 3-5 times its

CMC (0.45-0.75 mM).

Elution Buffer: Lysis Buffer containing 250 mM imidazole and Trehalose C12 at 3-5 times its

CMC (0.45-0.75 mM).

Protocol:

Binding:

Equilibrate the IMAC resin with Lysis Buffer.
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Incubate the solubilized membrane protein supernatant with the equilibrated resin for 1-2

hours at 4°C with gentle agitation.

Washing:

Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elution:

Elute the bound protein with Elution Buffer.

Collect fractions and analyze by SDS-PAGE for purity.

Workflow for IMAC Purification

Solubilized Protein
in Trehalose C12

Binding to
IMAC Resin

Washing
(3-5x CMC Trehalose C12)

Elution
(3-5x CMC Trehalose C12)

Purified Protein

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b15136843?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Immobilized Metal Affinity Chromatography (IMAC) workflow for membrane proteins in

Trehalose C12.

Thermostability Shift Assay
A thermostability shift assay is a common method to assess the stability of a membrane protein

in different detergents or in the presence of ligands. This protocol is adapted from a general

procedure and can be used to compare the stabilizing effect of Trehalose C12 with other

detergents.

Materials:

Purified membrane protein in various detergents (e.g., Trehalose C12, DDM, LMNG)

SYPRO Orange dye (5000x stock in DMSO)

Real-time PCR instrument

Protocol:

Sample Preparation:

Prepare a master mix containing the purified membrane protein (final concentration ~1-5

µM) and SYPRO Orange dye (final concentration 5x) in the corresponding detergent-

containing buffer.

Aliquot the master mix into a 96-well PCR plate.

Thermal Denaturation:

Place the plate in a real-time PCR instrument.

Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.

Monitor the fluorescence of SYPRO Orange at each temperature increment.

Data Analysis:

Plot the fluorescence intensity as a function of temperature.
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The melting temperature (Tm) is the temperature at which the fluorescence is at its

maximum, corresponding to the midpoint of the protein unfolding transition.

A higher Tm indicates greater protein stability.

Logical Flow of Thermostability Assay
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Click to download full resolution via product page

Caption: Logical flow of a thermostability shift assay using SYPRO Orange dye.

Comparative Data
While extensive quantitative data for Trehalose C12 across a wide range of membrane

proteins is still emerging, preliminary studies have shown its potential. One study on the

nociceptin/orphanin FQ peptide receptor (ORL1), a GPCR, and MsbA, an ATP-binding cassette

(ABC) transporter, demonstrated the utility of dodecyl trehalosides as effective solubilizing

agents. For ORL1, a dodecyl trehaloside isomer (2-DDTre) showed comparable solubilization

efficiency to DDM. For MsbA, all tested dodecyl trehaloside isomers were able to solubilize the

protein.

Further comparative studies are necessary to build a comprehensive dataset. Researchers are

encouraged to perform side-by-side comparisons of Trehalose C12 with established

detergents like DDM and LMNG for their specific protein of interest.

Reconstitution into Nanodiscs
For many functional and structural studies, it is desirable to reconstitute the purified membrane

protein into a more native-like lipid environment, such as a nanodisc.

Protocol for Reconstitution from Trehalose C12 Micelles into Nanodiscs:

This protocol is a general guideline and requires optimization for each specific membrane

protein.

Materials:

Purified membrane protein in Trehalose C12

Membrane Scaffold Protein (MSP), e.g., MSP1D1

Phospholipids (e.g., DMPC, POPC)

Sodium cholate
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Bio-Beads SM-2

Reconstitution Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl)

Protocol:

Lipid Preparation:

Prepare a stock solution of phospholipids solubilized in sodium cholate.

Assembly Mixture:

In a microcentrifuge tube, combine the purified membrane protein in Trehalose C12, the

MSP, and the cholate-solubilized lipids at a specific molar ratio (e.g., 1:2:100

protein:MSP:lipid, optimization is crucial).

Incubate the mixture for 1 hour at 4°C.

Detergent Removal:

Add prepared Bio-Beads to the assembly mixture to remove the detergents (Trehalose
C12 and cholate).

Incubate overnight at 4°C with gentle rotation.

Purification of Nanodiscs:

Remove the Bio-Beads.

Purify the assembled nanodiscs from empty nanodiscs and aggregates using size-

exclusion chromatography (SEC).

Workflow for Nanodisc Reconstitution
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Caption: Workflow for reconstituting a membrane protein from Trehalose C12 micelles into

nanodiscs.

Cryo-EM Sample Preparation
Trehalose C12's stabilizing properties make it a candidate for use in cryo-electron microscopy

(cryo-EM) sample preparation. The goal is to obtain a thin, even layer of vitrified ice containing

well-dispersed, stable protein particles.

General Considerations for Cryo-EM with Trehalose C12:

Detergent Concentration: The concentration of Trehalose C12 should be kept as low as

possible while maintaining protein stability to minimize the background signal from detergent

micelles in the cryo-EM images. A concentration just above the CMC is often a good starting

point.

Sample Purity: High sample purity is critical for successful cryo-EM. The purification protocol

should be optimized to remove aggregates and contaminants.

Grid Preparation: Standard plunge-freezing protocols are applicable. Optimization of blotting

time and force is necessary to achieve optimal ice thickness.
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Workflow for Cryo-EM Grid Preparation
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Caption: A simplified workflow for preparing cryo-EM grids of membrane proteins solubilized in

Trehalose C12.

Conclusion
Trehalose C12 presents a valuable addition to the toolkit for membrane protein research. Its

trehalose headgroup offers a potentially superior stabilizing environment compared to

traditional detergents. The provided protocols offer a starting point for researchers to explore

the application of Trehalose C12 for their specific membrane protein targets. As with any

detergent, empirical optimization is key to achieving the best results for protein stability and

function. Further research and publication of comparative data will continue to elucidate the full

potential of this promising class of detergents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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